molecular formula C29H37NO6S B1592923 Thymol Violet CAS No. 7512-38-1

Thymol Violet

Cat. No.: B1592923
CAS No.: 7512-38-1
M. Wt: 527.7 g/mol
InChI Key: XDLUYXXFTDRUCT-UHFFFAOYSA-N
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Description

Thymol Violet, also known as thymolsulfonephthalein, is a pH indicator that changes color depending on the acidity or alkalinity of a solution. It is a member of the sulfonephthalein family of dyes and is commonly used in various chemical and biological applications due to its distinct color change properties.

Scientific Research Applications

Thymol Violet has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator in titrations and other analytical procedures.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential antimicrobial properties and as a diagnostic tool.

    Industry: Utilized in the manufacturing of dyes and pigments, as well as in environmental monitoring to detect pH changes in water bodies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymol Violet is synthesized through a multi-step process involving the reaction of thymol with phthalic anhydride in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the careful control of temperature and pH to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Thymol Violet undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinonoid structures.

    Reduction: It can be reduced to its leuco form, which is colorless.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while reduction results in the leuco form of this compound.

Mechanism of Action

The mechanism by which Thymol Violet exerts its effects is primarily based on its ability to change color in response to pH variations. This color change is due to the structural transformation of the molecule between its acidic and basic forms. In acidic conditions, this compound exists in a protonated form, which is yellow. In basic conditions, it deprotonates to form a violet-colored anion.

Comparison with Similar Compounds

Thymol Violet is unique among pH indicators due to its distinct color change range and sensitivity. Similar compounds include:

    Phenolphthalein: Changes from colorless to pink in basic conditions.

    Bromothymol Blue: Transitions from yellow to blue over a different pH range.

    Methyl Orange: Shifts from red to yellow in acidic to neutral conditions.

Compared to these indicators, this compound offers a broader range of color changes, making it particularly useful in applications requiring precise pH measurements.

Properties

IUPAC Name

[4-[bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2.H2O4S/c1-17(2)23-15-9-19(5)28(31)26(23)25(21-11-13-22(14-12-21)30(7)8)27-24(18(3)4)16-10-20(6)29(27)32;1-5(2,3)4/h9-18H,1-8H3,(H,31,32);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLUYXXFTDRUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)C(=C2C=CC(=[N+](C)C)C=C2)C3=C(C=CC(=C3O)C)C(C)C)O.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639481
Record name 4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate
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URL https://comptox.epa.gov/dashboard/DTXSID10639481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7512-38-1
Record name Thymol Violet
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401019
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Record name 4-{Bis[2-hydroxy-3-methyl-6-(propan-2-yl)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymol Violet
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymol Violet
Reactant of Route 2
Thymol Violet
Reactant of Route 3
Thymol Violet
Reactant of Route 4
Thymol Violet
Reactant of Route 5
Thymol Violet
Reactant of Route 6
Thymol Violet

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